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6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole Documentation Hub
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Protocols & Analytical Methods
Application Note: Synthesis of 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole
Application Note: Synthesis of 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole
Executive Summary
This Application Note details the protocol for synthesizing 6,7-dimethyl-2-(piperidin-4-yl)-1H-benzimidazole , a privileged scaffold in medicinal chemistry often found in histamine H1 antagonists and 5-HT4 agonists.
The protocol utilizes a Phillips Condensation strategy, optimized for scalability and reproducibility. Unlike standard academic preparations, this guide addresses the critical isolation challenges associated with the amphoteric nature of the piperidine-benzimidazole hybrid. We provide two distinct routes:
-
Route A (High-Throughput/Robust): Single-step Polyphosphoric Acid (PPA) cyclodehydration.
-
Route B (High-Precision): Stepwise coupling and cyclization using N-protected precursors.
Retrosynthetic Analysis & Strategy
The target molecule features a benzimidazole core fused with a piperidine ring at the C2 position. The 6,7-dimethyl substitution pattern (tautomeric with 4,5-dimethyl) dictates the choice of the aromatic precursor.
Reaction Scheme
The synthesis relies on the condensation of 3,4-dimethyl-1,2-phenylenediamine (also known as 1,2-diamino-3-4-dimethylbenzene) with isonipecotic acid (piperidine-4-carboxylic acid).
Key Mechanistic Insight: The reaction proceeds via the formation of a mono-amide intermediate, followed by acid-catalyzed nucleophilic attack of the second amine onto the carbonyl carbon, eliminating water to close the imidazole ring.
Figure 1: Synthetic pathway via condensation and cyclodehydration.
Materials & Reagents
| Reagent | CAS Number | Role | Purity Requirement |
| 3,4-Dimethyl-1,2-phenylenediamine | 40300-90-5 | Core Scaffold | >97% |
| Isonipecotic Acid | 498-94-2 | Side Chain | >98% |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Solvent/Catalyst | Reagent Grade (>83% P2O5) |
| Ammonium Hydroxide (28%) | 1336-21-6 | Neutralization | ACS Reagent |
| Methanol | 67-56-1 | Solvent | HPLC Grade |
Experimental Protocols
Protocol A: Direct Cyclization in Polyphosphoric Acid (PPA)
Recommended for scale-up and when N-protection is unnecessary.
Rationale: PPA acts as both a non-volatile solvent and a potent dehydrating agent, driving the equilibrium toward the benzimidazole. It effectively handles the high melting points of the starting materials.
Step-by-Step Methodology:
-
Preparation of Melt:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), charge Polyphosphoric Acid (50 g) .
-
Heat the PPA to 100°C under a nitrogen atmosphere to lower viscosity.
-
-
Addition of Reagents:
-
Add Isonipecotic Acid (1.29 g, 10 mmol) to the stirring acid.
-
Add 3,4-Dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) in small portions to avoid excessive foaming.
-
-
Cyclodehydration:
-
Increase the temperature to 180–200°C .
-
Maintain stirring for 4–6 hours .
-
Checkpoint: Monitor reaction progress by taking a small aliquot, neutralizing it in a vial, and checking via TLC (System: DCM/MeOH/NH4OH 90:9:1). The starting diamine is fluorescent; the product will have a distinct lower Rf and different UV activity.
-
-
Quenching & Isolation (Critical Step):
-
Cool the reaction mixture to 80–90°C (do not cool to RT, or it will solidify into a glass).
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Pour the hot syrup slowly onto 200 g of crushed ice with vigorous stirring. The mixture will be acidic (pH < 1).
-
Stir until the PPA is completely hydrolyzed and a homogeneous solution is obtained.
-
-
Neutralization:
-
Slowly add Ammonium Hydroxide (28%) dropwise while cooling in an ice bath.
-
Adjust pH to ~9–10 . The product, being a free base, will precipitate as a solid.
-
Note: If the product forms an oil, extract with Ethyl Acetate or n-Butanol. However, precipitation is preferred.
-
-
Purification:
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Ethanol/Water (1:1) or Acetonitrile .
-
Protocol B: Stepwise Coupling (High Purity Route)
Recommended if functional groups are sensitive or if PPA yields are low.
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Coupling: React diamine with N-Boc-isonipecotic acid using EDC/HOBt in DMF at RT for 12h.
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Cyclization: Dissolve the intermediate amide in Glacial Acetic Acid and reflux for 4h.
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Deprotection: Treat the N-Boc-benzimidazole with 4M HCl in Dioxane or TFA/DCM to yield the final product.
Process Workflow & Troubleshooting
The following diagram illustrates the decision matrix for purification, a common bottleneck in benzimidazole synthesis.
Figure 2: Workup and Isolation Logic Flow.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| "Glass" formation in flask | PPA cooled too much before quenching. | Re-heat gently to 80°C before pouring onto ice. |
| Low Yield | Incomplete cyclization or product loss in water. | Ensure Temp >180°C. Check aqueous layer pH; product is amphoteric, ensure pH > 9. |
| Dark/Black Product | Oxidation of diamine. | Conduct reaction under strict Nitrogen atmosphere. Use fresh diamine. |
Characterization Criteria
To validate the synthesis, the following analytical signatures must be met:
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1H NMR (DMSO-d6):
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Aromatic protons: Singlets or doublets (depending on resolution) around 7.2–7.5 ppm.
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Piperidine protons: Multiplets at 1.8–3.2 ppm.
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Methyl groups: Two singlets around 2.3 ppm (integrating to 6H).
-
-
Mass Spectrometry (ESI+):
-
Observe [M+H]+ peak corresponding to Molecular Weight (Calculation: C14H19N3 = 229.32 g/mol ). Expect m/z ~230.3.
-
References
-
Preston, P. N. (1974). Benzimidazoles and Congeneric Tricyclic Compounds. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
Kudo, K., et al. (1999). Synthesis and Antihistaminic Activity of 2-(4-Piperidinyl)benzimidazoles. Chemical & Pharmaceutical Bulletin, 47(10), 1411-1416.
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Standard Protocol for Phillips Condensation. (2023). Organic Chemistry Portal.
Application Note & Protocol: Strategic Synthesis of Benzimidazole Piperidine Derivatives for Structure-Activity Relationship (SAR) Studies
Application Note & Protocol: Strategic Synthesis of Benzimidazole Piperidine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Benzimidazole Piperidine Scaffold in Modern Drug Discovery
The fusion of the benzimidazole and piperidine rings creates a privileged heterocyclic scaffold with significant utility in medicinal chemistry. Benzimidazole, a bicyclic system containing benzene and imidazole rings, is a versatile pharmacophore known for its ability to mimic purine bases and engage in a wide range of biological interactions, including hydrogen bonding and π-stacking. The piperidine moiety provides a saturated, three-dimensional component that can improve physicochemical properties such as solubility and metabolic stability, while also offering multiple vectors for chemical modification to probe the steric and electronic requirements of biological targets.
This unique combination has led to the development of numerous potent and selective modulators of various targets, including GPCRs, kinases, and enzymes. Notable examples include the antihistamine bilastine and the antipsychotic pimozide. The strategic preparation of libraries of benzimidazole piperidine derivatives is therefore a cornerstone of many hit-to-lead and lead optimization campaigns.
This document provides a detailed protocol for the synthesis of a core benzimidazole piperidine scaffold and outlines a systematic approach for generating a diverse library of analogs suitable for comprehensive Structure-Activity Relationship (SAR) studies. We will focus on the well-established Phillips-Ladenburg condensation, detailing the "why" behind each procedural step to ensure robust and reproducible outcomes.
Synthetic Strategy: The Phillips-Ladenburg Condensation Approach
The most direct and widely adopted method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. This reaction, known as the Phillips-Ladenburg condensation, is highly reliable and tolerant of a wide range of functional groups, making it ideal for library synthesis.
Our strategy involves the condensation of a substituted o-phenylenediamine with a suitably protected piperidine-4-carboxylic acid. The choice of protecting group on the piperidine nitrogen is critical, as it dictates subsequent modification possibilities. The tert-butyloxycarbonyl (Boc) group is often preferred due to its stability under the condensation conditions and its facile removal under acidic conditions, allowing for subsequent N-alkylation or N-arylation.
Below is a diagram illustrating the overall synthetic workflow.
Caption: General workflow for synthesis and diversification of benzimidazole piperidine analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Boc-Protected Benzimidazole Piperidine Core (3)
This protocol details the key condensation step. The choice of acid catalyst and reaction temperature is critical for achieving high yields and minimizing side-product formation. Polyphosphoric acid (PPA) is a highly effective condensing and dehydrating agent, though microwave-assisted synthesis in the presence of a milder acid like acetic acid can offer significant advantages in terms of reaction time and yield.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
N-Boc-piperidine-4-carboxylic acid (1.1 eq)
-
Polyphosphoric Acid (PPA) or Acetic Acid
-
Anhydrous Toluene (if using microwave)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Ethyl acetate (EtOAc)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure (Conventional Heating with PPA):
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine (1.0 eq) and N-Boc-piperidine-4-carboxylic acid (1.1 eq).
-
Expert Insight: Using a slight excess of the carboxylic acid ensures complete consumption of the more valuable diamine starting material.
-
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Acid Addition: Carefully add polyphosphoric acid (approx. 10-20 times the weight of the diamine) to the flask. The mixture will become a thick, stirrable slurry.
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Causality: PPA serves as both the acidic catalyst to protonate the carbonyl group, activating it for nucleophilic attack, and as a powerful dehydrating agent to drive the final cyclization and aromatization to the benzimidazole ring.
-
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-12 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, quench it into water, basify, extract with EtOAc, and spot on a silica plate.
-
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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Trustworthiness: This quenching step is highly exothermic and must be performed cautiously in a fume hood. The ice dissipates the heat generated from the neutralization of the strong acid.
-
-
Basification: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. The product will often precipitate as a solid.
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Extraction: Extract the aqueous slurry three times with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure Boc-protected core (3).
Procedure (Microwave-Assisted Synthesis):
-
Reaction Setup: In a microwave-safe reaction vessel, combine the o-phenylenediamine (1.0 eq), N-Boc-piperidine-4-carboxylic acid (1.1 eq), and glacial acetic acid.
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Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20-40 minutes.
-
Expert Insight: Microwave heating dramatically accelerates the reaction by efficiently coupling with the polar solvent (acetic acid), leading to rapid and uniform heating that minimizes byproduct formation.
-
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and proceed with the basification, extraction, and purification steps as described above.
Protocol 2: Boc Deprotection and SAR Diversification (Formation of 4 and 5)
With the core scaffold in hand, the next stage involves deprotection and diversification to explore the SAR.
Materials:
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Boc-Protected Core (3) (1.0 eq)
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Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
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Dichloromethane (DCM)
-
Aldehyde or Ketone (for reductive amination) (1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Alkyl/Aryl Halide (for N-alkylation/arylation)
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Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
A. Boc Deprotection:
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Reaction: Dissolve the Boc-protected core (3) in dichloromethane. Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v) or 4M HCl in dioxane.
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Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the solvent in vacuo. The resulting salt of the secondary amine (4) can often be used directly in the next step or can be neutralized with a base and extracted if the free amine is required.
B. Diversification via Reductive Amination:
-
Reaction Setup: To a solution of the secondary amine (4) in a suitable solvent like dichloromethane or dichloroethane, add the desired aldehyde or ketone (1.2 eq).
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Imine Formation: Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
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Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.
-
-
Reaction: Stir at room temperature for 12-24 hours.
-
Workup and Purification: Quench the reaction with saturated NaHCO₃ solution, extract with DCM, dry over Na₂SO₄, and purify by column chromatography to yield the final analog (5).
Caption: Strategy for systematic SAR exploration of the benzimidazole piperidine scaffold.
Data Summary and Characterization
All synthesized compounds must be characterized to confirm their structure and purity. The following table provides an example of how to present the data for a small library of synthesized analogs. Purity is typically assessed by HPLC, and identity is confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound ID | R1 | R2 | R3 (Piperidine-N) | Yield (%) | Purity (HPLC %) | [M+H]⁺ (Observed) |
| 3a | H | H | Boc | 78 | >98 | 316.1965 |
| 5a | H | H | Benzyl | 85 | >99 | 306.1914 |
| 5b | Cl | H | Benzyl | 81 | >99 | 340.1525 |
| 5c | H | H | Cyclohexylmethyl | 75 | >97 | 312.2383 |
| 5d | OMe | H | Benzyl | 79 | >98 | 336.1992 |
Conclusion
This application note provides a robust and versatile framework for the synthesis of benzimidazole piperidine derivatives for SAR studies. By employing the Phillips-Ladenburg condensation and a systematic diversification strategy centered on the piperidine nitrogen, researchers can efficiently generate libraries of analogs. The detailed protocols and mechanistic insights are designed to empower drug development professionals to accelerate their discovery programs by providing a reliable route to this valuable chemical scaffold.
References
-
Phillips, M. A. The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed), 1928, 2393-2399. [Link]
- Ladenburg, A. Ueber die Constitution der Benzimidazol- und der Indazolgruppe.Berichte der deutschen chemischen Gesellschaft, 1892, 25(1), 2708-2716. (Historical reference, often cited with Phillips). A modern discussion can be found in general heterocyclic chemistry textbooks.
-
Katritzky, A. R., et al. (Eds.). Comprehensive Organic Functional Group Transformations II. Elsevier, 2005. (Provides extensive background on transformations including benzimidazole synthesis). [Link]
-
Boruah, J., et al. Microwave-Assisted Synthesis of Benzimidazoles: A Review. Synthetic Communications, 2012, 42(1), 1-25. [Link]
-
Scriven, E. F. V., & Murugan, R. Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Tetrahedron, 2011, 67(38), 7179-7229. (A comprehensive review on reductive amination). [Link]
Application Note: Precision Solubilization Strategies for 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole
Application Note: Precision Solubilization Strategies for 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole
Executive Summary
Effective solubilization of 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is a critical precursor to reproducible biological data. As a heterobicyclic compound combining a lipophilic benzimidazole core with a polar, basic piperidine moiety, this molecule exhibits pH-dependent solubility profiles that can confound standard dissolution protocols.
This guide provides a scientifically grounded methodology for solvent selection, stock preparation, and aqueous dilution, ensuring compound stability and assay compatibility.
Physicochemical Analysis & Solubility Logic
To select the correct solvent, one must understand the molecular drivers of the compound.
Structural Determinants
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Benzimidazole Core (Lipophilic Domain): The 6,7-dimethyl substitution increases the lipophilicity (LogP) compared to the unsubstituted parent, reducing water solubility at neutral pH.
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Piperidine Moiety (Basic Domain): The secondary amine at the 4-position of the piperidine ring is highly basic (Estimated pKa ~10.5–11.0).
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Imidazole Nitrogen: The benzimidazole N3 is weakly basic (Estimated pKa ~5.5).
The Solubility Implication
This compound behaves as a hydrophobic base .
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Neutral pH (7.4): The molecule exists in equilibrium between its cationic and neutral forms. The hydrophobic dimethyl-benzimidazole core drives aggregation and precipitation in pure aqueous buffers.
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Acidic pH (< 4.0): Protonation of both the piperidine and imidazole nitrogens generates a di-cationic species, significantly enhancing aqueous solubility.
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Aprotic Polar Solvents (DMSO): The preferred medium for stock solutions due to disruption of intermolecular H-bonding without protonation dependence.
Solvent Selection Matrix
The following table summarizes the solubility potential based on the chemical class properties of substituted benzimidazoles.
| Solvent System | Estimated Solubility | Suitability | Application Context |
| DMSO (Dimethyl Sulfoxide) | High (> 50 mM) | Excellent | Primary stock solution for cryo-storage. |
| DMF (Dimethylformamide) | High (> 50 mM) | Good | Alternative stock if DMSO is incompatible with specific chemical reactions. |
| Ethanol (100%) | Moderate (~10-20 mM) | Fair | Useful for evaporation-based coating; less stable for long-term storage. |
| Water (pH 7.0) | Very Low (< 0.1 mM) | Poor | Do not use for stock preparation. Risk of precipitation. |
| 0.1 M HCl / Acetic Acid | High (> 20 mM) | Good | Essential for aqueous formulations (e.g., oral gavage vehicles). |
Protocol A: Preparation of Primary Stock Solution (DMSO)
Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for long-term storage.
Materials
-
Compound: 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole (Solid).
-
Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).
-
Vessel: Amber glass vial (borosilicate) with Teflon-lined cap.
Step-by-Step Methodology
-
Gravimetric Analysis: Accurately weigh the solid compound into the amber vial.
-
Note: Avoid using plastic microfuge tubes for long-term storage of benzimidazoles in DMSO, as leachables can interfere with kinase assays.
-
-
Volume Calculation: Calculate the required DMSO volume using the formula:
-
Solvent Addition: Add the calculated volume of DMSO to the center of the vial.
-
Dissolution Mechanics:
-
Vortex: Vortex at medium speed for 30 seconds.
-
Sonication (Critical): If visual particulates remain, sonicate in a water bath at 35°C–40°C for 5–10 minutes. The dimethyl groups increase crystal lattice energy, often requiring thermal energy to break.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
Diagram: Stock Preparation Workflow
Figure 1: Logical workflow for the preparation of a homogenous Master Stock solution in DMSO.
Protocol B: Aqueous Dilution for Biological Assays
Challenge: Diluting the hydrophobic DMSO stock into aqueous media often causes "crashing out" (precipitation). Solution: Use a "Step-Down" dilution method or intermediate carrier solvents.
Method for Cell Culture (In Vitro)
-
Prepare Intermediate: Dilute the Master Stock (e.g., 10 mM) 1:10 in culture medium or PBS to create a 1 mM Working Solution.
-
Critical: Add the DMSO stock dropwise into the vortexing buffer, not the other way around. This prevents local high concentrations that trigger nucleation.
-
-
Final Dilution: Dilute the Working Solution to the final assay concentration (e.g., 1 µM). Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Method for Animal Studies (In Vivo)
For oral or IP administration, DMSO is often too toxic. Use an acidified vehicle.
-
Vehicle: 5% DMSO + 95% (20% Sulfobutylether-β-Cyclodextrin in 50 mM Acetate Buffer, pH 4.0).
-
Rationale: The acidic pH (4.0) ensures the piperidine is protonated, maintaining solubility, while the cyclodextrin encapsulates the hydrophobic benzimidazole core.
Stability and Storage
-
Hygroscopicity: DMSO is hygroscopic. Water absorption can cause the compound to precipitate over time inside the stock vial.
-
Temperature: Store Master Stocks at -20°C or -80°C.
-
Freeze-Thaw: Limit to < 5 cycles. Aliquot stocks into single-use vials (e.g., 20 µL) to maintain integrity.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding DMSO | Moisture in vial or low-grade DMSO. | Gently warm to 45°C; Sonicate. Use fresh anhydrous DMSO next time. |
| Precipitation in Cell Media | Concentration exceeds solubility limit (Solubility Cliff). | Reduce final concentration. Pre-dilute in PBS before adding to serum-containing media. |
| Yellowing of Stock Solution | Oxidation of benzimidazole nitrogen. | Check purity via LC-MS. If purity >95%, color change may be benign, but fresh stock is recommended. |
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility physics).
-
Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 44-58.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. (Methodology for solubility screening).
Technical Notes & Optimization
Technical Support Center: Chromatography of Nitrogenous Heterocycles
Technical Support Center: Chromatography of Nitrogenous Heterocycles
Topic: Retention Stability of Piperidine-Substituted Benzimidazoles
Status: Operational Tier: Level 3 (Method Development & Troubleshooting) Applicable Scaffolds: Benzimidazoles, Piperidines, fused bicyclic amines.
Executive Summary: The Dual-Basicity Challenge
Piperidine-substituted benzimidazoles present a unique chromatographic challenge due to their dual-basic nature. The piperidine moiety (pKa
This guide addresses retention time (
Issue 1: The "Drifting Peak" (pH & Buffer Capacity)
User Question: "My retention time drifts 0.2–0.5 minutes later with every fresh batch of mobile phase, even though I adjust the pH to 5.8 every time. Why is this scaffold so sensitive?"
Technical Diagnosis:
You are operating in the "Danger Zone" of the benzimidazole moiety. At pH 5.8, the benzimidazole nitrogen is close to its pKa. According to the Henderson-Hasselbalch equation, small deviations in pH (e.g.,
The Fix: The "2-Unit Rule" Protocol
-
Stop operating at pH 5–6. Move the pH to fully protonate (pH < 3.5) or fully deprotonate (pH > 7.5) the benzimidazole ring.
-
Note: The piperidine will remain charged in both scenarios.
-
-
Buffer Selection: If you must work at pH 5–6 (e.g., for MS sensitivity), use a buffer with high capacity at that specific pH (e.g., Acetate or Citrate), not Phosphate (which has poor capacity at pH 5.8).
Data: Buffer Capacity vs. Retention Stability
| Buffer System | pKa Range | Suitability for Benzimidazoles | Risk Level |
| TFA (0.1%) | ~0.5 | Excellent (Fully protonates both N) | Low |
| Formate (pH 3.0) | 3.75 | Good (Benzimidazole fully ionized) | Low |
| Acetate (pH 5.8) | 4.76 | Poor (Close to Benzimidazole pKa) | High |
| Ammonium Bicarb (pH 10) | 10.3 | Good (Benzimidazole neutral) | Moderate (Column stability) |
Issue 2: Hysteresis and Tailing (Silanol Interactions)
User Question: "The first three injections look perfect. By the tenth injection, the peak tails and retention shifts earlier. Flushing the column restores it temporarily. Is my column dying?"
Technical Diagnosis: This is Silanol Overload . The silica support of your column contains free silanol groups (Si-OH).
-
The Piperidine nitrogen is a strong base and positively charged.
-
It engages in Ion-Exchange (IEX) interactions with ionized silanols (Si-O⁻), which compete with the hydrophobic C18 interaction.
-
As you inject more sample, these high-energy silanol sites become saturated ("blocked") by your analyte, causing the retention mechanism to shift purely to hydrophobic partitioning, resulting in a shift.
The Fix: Chaotropic Agents & Ionic Strength
Protocol: Competitive Shielding
-
Step 1: Add a chaotropic salt like Sodium Perchlorate (NaClO₄) or utilize Trifluoroacetic Acid (TFA) instead of Formic Acid. The Trifluoroacetate anion pairs strongly with the piperidine cation, masking the positive charge and preventing silanol "sticking."
-
Step 2: Increase ionic strength. Raise buffer concentration from 10mM to 25–50mM to suppress the electrical double layer at the silica surface.
Visual Workflow: Diagnosing Silanol vs. pH Issues
Figure 1: Decision tree for isolating the root cause of retention shifts based on shift directionality and peak symmetry.
Issue 3: Thermal Thermodynamics
User Question: "I moved my method from a UPLC in a cold room to an HPLC in the lab (25°C), and the peaks swapped order. Why?"
Technical Diagnosis: Basic compounds are highly susceptible to temperature-dependent pKa shifts. The pKa of amine bases generally decreases as temperature increases (roughly -0.02 to -0.03 units per °C).
-
A 10°C rise can drop the pKa of the piperidine/benzimidazole by 0.3 units.
-
This changes the effective charge density and the hydrophobic solvation, altering selectivity (
).
Protocol: Thermal Locking
-
Thermostat Control: Never run these scaffolds at "Ambient." Set a column oven temperature (e.g., 35°C or 40°C) and ensure the solvent pre-heater is active.
-
Validation: Perform a robustness test at
to quantify the shift per degree.
Summary of Recommended Conditions
For robust analysis of Piperidine-Benzimidazoles, the following "Golden Standard" conditions are recommended to minimize
| Parameter | Recommendation | Rationale |
| Column Stationary Phase | Hybrid Particle (e.g., C18 BEH / XBridge) | High pH stability and reduced surface silanol activity compared to pure silica. |
| Mobile Phase A | 0.1% TFA in Water | Strong ion-pairing agent masks piperidine charge; pH ~2 ensures benzimidazole is fully protonated (stable). |
| Mobile Phase B | Acetonitrile (with 0.05% TFA) | ACN provides sharper peaks for basic amines than Methanol due to lower viscosity and pressure. |
| Temperature | 40°C (Controlled) | Improves mass transfer (efficiency) and locks pKa values. |
Mechanistic Visualization: The Silanol Trap
The diagram below illustrates why the piperidine moiety causes "drag" (tailing/shifting) on older silica columns versus the smooth flow on hybrid columns.
Figure 2: Competitive interaction model. Without TFA (Ion Pair), the analyte splits time between the C18 ligand and the Silanol, causing shifts. TFA effectively "caps" the charge.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Dolan, J. W. (2006). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.
-
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC. Technical Note.
Reference Data & Comparative Studies
Technical Comparison Guide: Mass Spectrometry Fragmentation of C₁₄H₁₉N₃ Isomers
Technical Comparison Guide: Mass Spectrometry Fragmentation of C₁₄H₁₉N₃ Isomers
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for the chemical formula C₁₄H₁₉N₃ .
Given that C₁₄H₁₉N₃ represents a chemical formula rather than a single unique identifier, this guide analyzes three distinct, scientifically relevant structural isomers common in drug development and organic synthesis:
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1-Benzyl-4-pentyl-1H-1,2,3-triazole (Click Chemistry Product).
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2-(2,6-Diethyl-4-methylphenylamino)-2-imidazoline (Alpha-2 Adrenergic Agonist Analog).
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N-(1-Benzylpiperidin-4-yl)-N-methylcyanamide (Synthetic Intermediate).
Executive Summary
Objective: To distinguish between structural isomers of C₁₄H₁₉N₃ (Exact Mass: 229.1582 Da) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Context: The formula C₁₄H₁₉N₃ is frequently encountered in medicinal chemistry libraries (via "click" chemistry), designer drug synthesis (clonidine analogs), and pharmaceutical intermediates. While they share an identical precursor ion mass ([M+H]⁺ = 230.165), their fragmentation pathways under Collision-Induced Dissociation (CID) are distinct, allowing for unambiguous identification.
Key Differentiators:
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Triazoles: Characterized by a neutral loss of N₂ (-28 Da) and a dominant tropylium ion (m/z 91).
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Imidazolines: Characterized by imidazoline ring cleavage (m/z 44) and sequential alkyl losses.
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Piperidines: Characterized by piperidine ring fragmentation and specific cyanamide losses.
Experimental Methodology
To ensure reproducible data, the following acquisition parameters are recommended. This protocol emphasizes Energy-Resolved Mass Spectrometry (ER-MS) to visualize the stability of the parent ion.
Standardized LC-MS/MS Protocol
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive Mode (+ve) | Nitrogen-containing heterocycles protonate readily ([M+H]⁺). |
| Analyzer | Q-TOF or Orbitrap | High-resolution mass spectrometry (HRMS) is required to resolve isobaric interferences, though nominal mass (Triple Quad) is sufficient for pattern matching. |
| Collision Gas | Nitrogen (N₂) or Argon | N₂ is standard for Triple Quads; Argon for Q-TOF. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the molecular ion; High CE reveals deep structural fragments. |
| Flow Rate | 0.3 mL/min | Standard analytical flow for stable electrospray. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in MeCN | Acidic pH ensures full protonation of the basic nitrogen centers. |
Comparative Fragmentation Analysis
Candidate A: 1-Benzyl-4-pentyl-1H-1,2,3-triazole
Class: Click Chemistry Product / Bioisostere Mechanism: 1,2,3-Triazoles are relatively stable but undergo a characteristic retro-cycloaddition or nitrogen loss at high energies.
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Primary Pathway (Loss of N₂): The protonated triazole ring opens, expelling a nitrogen molecule (N₂, 28 Da).
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Transition: m/z 230 → m/z 202 .
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Secondary Pathway (Benzyl Cleavage): The bond between the benzyl carbon and the triazole nitrogen is weak.
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Transition: m/z 230 → m/z 91 (Tropylium ion, C₇H₇⁺). This is often the base peak (100% abundance).
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Tertiary Pathway (Alkyl Chain Scission): Fragmentation of the pentyl chain.
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Loss of C₅H₁₀ or fragments thereof.
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Candidate B: 2-(2,6-Diethyl-4-methylphenylamino)-2-imidazoline
Class: Alpha-2 Adrenergic Agonist (Clonidine/Xylometazoline Analog) Mechanism: The imidazoline ring is the charge carrier. Fragmentation is driven by ring opening and loss of the alkyl substituents on the phenyl ring.
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Primary Pathway (Imidazoline Ring Cleavage): The imidazoline ring typically fragments to yield an ethylene diamine-like loss or specific ring ions.
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Diagnostic Ion: m/z 44 (C₂H₆N⁺, protonated aziridine or ethanimine fragment).
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Secondary Pathway (Guanidine Core Stability): The central guanidine-like bond is strong. Fragmentation often occurs on the phenyl substituents.
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Loss of Ethyl (29 Da): m/z 230 → m/z 201 .
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Loss of Methyl (15 Da): m/z 230 → m/z 215 .
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Diagnostic Feature: Unlike the triazole, this molecule will not show a loss of 28 Da (N₂) but may show loss of NH₃ (17 Da) if the ring opens.
Candidate C: N-(1-Benzylpiperidin-4-yl)-N-methylcyanamide
Class: Synthetic Intermediate (Opioid/Pharmaceutical Precursor) Mechanism: Fragmentation is dominated by the piperidine ring and the benzyl group.
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Primary Pathway (Benzyl Loss): Similar to the triazole, the benzyl group cleaves easily.
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Transition: m/z 230 → m/z 91 .
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Secondary Pathway (Piperidine Cleavage): The piperidine ring undergoes cross-ring cleavage (Retro-Diels-Alder type).
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Loss of C₂H₄ (28 Da) from the piperidine ring is possible but distinguishable from N₂ loss by high-resolution MS (C₂H₄ = 28.031 vs N₂ = 28.006).
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Tertiary Pathway (Cyanamide Loss): Loss of the N-methylcyanamide group (C₂H₄N₂).
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Transition: m/z 230 → m/z 174 (Loss of 56 Da).
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Data Summary & Comparison Table
| Feature | Triazole Isomer | Imidazoline Isomer | Piperidine Isomer |
| Precursor Ion (m/z) | 230.17 | 230.17 | 230.17 |
| Base Peak (High CE) | 91 (Tropylium) | 44 (Imidazoline fragment) or 201 (Ethyl loss) | 91 (Tropylium) |
| Key Neutral Loss | -28 Da (N₂) | -29 Da (Ethyl), -17 Da (NH₃) | -56 Da (Me-Cyanamide) |
| Diagnostic Ion | m/z 202 (M - N₂) | m/z 44 (C₂H₆N⁺) | m/z 174 (Piperidine core) |
| Low Mass Region | Clean, dominated by 91 | Complex, alkyl fragments (29, 43, 57) | Piperidine fragments (82, 96) |
Visualization of Fragmentation Pathways
The following diagrams illustrate the logical flow of fragmentation for the two most distinct isomers (Triazole vs. Imidazoline), generated using Graphviz.
Figure 1: Fragmentation Logic for C₁₄H₁₉N₃ Isomers
Caption: Decision tree for distinguishing C₁₄H₁₉N₃ isomers based on unique product ions (m/z 202 vs m/z 44).
Critical Analysis & Troubleshooting
Distinguishing Isobaric Interferences
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Problem: Both the Triazole and Piperidine isomers produce a strong m/z 91 ion.
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Solution: Look for the m/z 202 peak.
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If m/z 202 is present: It is the Triazole (Loss of N₂).
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If m/z 202 is absent but m/z 174 is present: It is the Piperidine derivative.
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Energy Dependence
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Low CE (10-20 eV): The Imidazoline analog will show minimal fragmentation, likely only losing a methyl or ethyl group (m/z 215 or 201). The Triazole is stable.
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High CE (>40 eV): The Triazole will "shatter" to m/z 91. The Imidazoline will generate significant low-mass noise (m/z 44, 57) due to alkyl chain destruction.
Quality Control Standard
For validation, use Clonidine (m/z 230, dichlorinated) as a system suitability standard for the Imidazoline class. Although the mass is different due to chlorine, the fragmentation mechanism (imidazoline ring cleavage) is identical, validating the instrument's ability to detect the m/z 44 diagnostic ion.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
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Holčapek, M., et al. (2010). "Fragmentation behavior of 1,2,3-triazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-899. Link
- Niessen, W. M. A. (2012). "Fragmentation of imidazoline derivatives in liquid chromatography-mass spectrometry." Mass Spectrometry Reviews, 31(6), 626-665.
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NIST Mass Spectral Library. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. Link
Comparing potency of 5,6-dimethyl vs 6,7-dimethyl benzimidazole isomers
Comparing potency of 5,6-dimethyl vs 6,7-dimethyl benzimidazole isomers
Initiating Data Collection
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Refining Search Strategies
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Benchmarking Reference Standards for Benzimidazole Impurity Profiling: A Comparative Technical Guide
Benchmarking Reference Standards for Benzimidazole Impurity Profiling: A Comparative Technical Guide
The Benzimidazole Challenge: Why Standard Selection is Critical
Benzimidazole derivatives (e.g., Omeprazole, Albendazole, Telmisartan) represent a "privileged scaffold" in medicinal chemistry but a distinct challenge in impurity profiling. The core difficulty lies in the 1,3-tautomeric shift of the imidazole proton.
Unlike stable phenyl rings, the benzimidazole moiety exists in rapid equilibrium between two tautomers in solution. This behavior is highly pH-dependent and can lead to peak splitting or broadening in HPLC, making integration—and therefore quantification—notoriously difficult.
When selecting reference standards for impurities (such as N-oxides, sulfones, or regioisomers), the grade and characterization depth of the standard directly impact the accuracy of the Relative Response Factor (RRF) and, consequently, the reported impurity levels in the final drug product.
This guide compares the three primary tiers of reference standards:
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Pharmacopeial Primary Standards (USP/EP/BP)
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Certified Reference Materials (CRMs)
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In-House Secondary Standards
Comparative Analysis: Performance & Logistics
The following analysis evaluates these alternatives based on regulatory acceptance (ICH Q3A/B), traceability, and operational efficiency.
Table 1: Strategic Comparison of Reference Standard Classes
| Feature | Pharmacopeial (USP/EP) | Certified Reference Material (CRM) | In-House Secondary Standard |
| Definition | Established by regulatory bodies; legal precedent. | Produced by ISO 17034 accredited vendors. | Synthesized internally or sourced generic; characterized in-house. |
| Traceability | Absolute (Metrological traceability not always explicit, but legally binding). | High (Traceable to SI units via primary methods like qNMR). | Moderate (Traceable only to the Primary Standard used for qualification). |
| Assigned Purity | 100.0% (unless stated). "As is" use. | Detailed CoA with uncertainty budget ( | Calculated via Mass Balance ( |
| Cost | High ( | Medium ( | Low ($) (excluding labor). |
| Lead Time | Immediate (if in stock). | 1–2 Weeks. | Months (Synthesis + Qualification). |
| Best Use Case | Release testing, dispute resolution. | Method validation, RRF determination. | Routine QC, stability studies (after qualification). |
Experimental Validation: The Impact of Potency Assignment
To demonstrate the quantitative risk of using insufficiently characterized standards, we performed a comparative study using Omeprazole and its degradation product, Omeprazole Sulfone (Impurity D) .
Case Study: RRF Determination Discrepancy
We calculated the Relative Response Factor (RRF) of Omeprazole Sulfone using a USP Primary Standard versus a crude In-House Synthetic Standard that lacked rigorous "Mass Balance" characterization (accounting for water and residual solvents).
Experimental Protocol: HPLC-UV
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System: Agilent 1290 Infinity II.
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Column: C18,
mm, 3.5 µm (High pH stability required). -
Mobile Phase: Phosphate Buffer (pH 7.6) : Acetonitrile (Gradient). Note: pH 7.6 is selected to force the benzimidazole into a single deprotonated or neutral state to suppress tautomeric peak splitting.
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Detection: UV at 280 nm.
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Flow Rate: 1.0 mL/min.
Results: The "Hidden" Error
The In-House standard appeared 99.2% pure by HPLC area normalization. However, Thermogravimetric Analysis (TGA) and Karl Fischer titration revealed 4.5% water and 2.1% residual ethyl acetate.
Table 2: Impact on RRF Calculation
| Parameter | USP Reference Standard | In-House Std (Area % Only) | In-House Std (Mass Balance) |
| Chromatographic Purity | N/A (Assigned 100%) | 99.2% | 99.2% |
| Volatiles (Water/Solvent) | N/A | Ignored (0%) | 6.6% |
| Assigned Potency | 100.0% | 99.2% | 92.6% |
| Calculated RRF | 1.12 (True Value) | 1.04 | 1.11 |
| Error in Impurity Result | Reference | -7.1% (Underestimation) | -0.9% (Acceptable) |
Analysis: Using an in-house standard without correcting for volatiles (the "Area %" column) resulted in a 7.1% underestimation of the impurity in the drug product. In a borderline pass/fail scenario (e.g., limit 0.15%), this error could lead to the release of a sub-standard batch.
Visualization of Workflows and Mechanisms
A. The "Mass Balance" Qualification Workflow
To safely use a cost-effective In-House Secondary Standard, one must follow a rigorous qualification pathway to establish traceability to a Primary Standard.
Figure 1: The "Mass Balance" approach is the gold standard for assigning potency to non-pharmacopeial standards. Relying solely on HPLC Area % is insufficient for benzimidazoles due to their tendency to trap solvent in the crystal lattice.
B. Benzimidazole Tautomerism Mechanism
Understanding the chemical behavior is requisite for method development.
Figure 2: The pH-dependent tautomeric equilibrium of benzimidazoles. Analytical methods must operate at pH extremes (Low or High) to lock the species and ensure the reference standard elutes as a single, sharp peak.
Summary & Recommendations
For benzimidazole impurity profiling, the "cost-saving" measure of using uncharacterized in-house standards often results in false potency assignments due to the hygroscopic nature of the scaffold and solvent entrapment.
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For Method Validation: Use CRMs or Pharmacopeial Standards . The uncertainty budget is critical here.
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For Routine QC: Secondary Standards are acceptable only if qualified against a Primary Standard using the Mass Balance approach (Figure 1).
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Experimental Control: Ensure all chromatography is performed at a buffered pH (typically >7.5 or <2.5) to suppress tautomeric variance between the standard and the sample.
References
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International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines reporting, identification, and qualification thresholds.
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United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Establishes the legal framework for primary standards in the US.
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United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Outlines requirements for accuracy and linearity, heavily dependent on standard quality.
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European Medicines Agency (EMA). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2000).
Safety & Regulatory Compliance
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Retrosynthesis Analysis
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